

# chemical properties of 1,3-Diphenylurea

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## Compound of Interest

Compound Name: 1,3-Diphenylurea

Cat. No.: B7728601

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An In-depth Technical Guide on the Core Chemical Properties of **1,3-Diphenylurea**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1,3-Diphenylurea** (DPU), also known as carbanilide, is a symmetrical aromatic urea derivative with significant applications across various scientific disciplines. Its molecular structure, featuring a central urea moiety flanked by two phenyl groups, imparts a unique combination of properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] In the pharmaceutical realm, it serves as a precursor for various therapeutic agents, including potential anti-cancer drugs and  $\alpha$ -glucosidase inhibitors. [2][3] This document provides a comprehensive overview of the core chemical properties of **1,3-Diphenylurea**, including its physicochemical characteristics, synthesis, reactivity, and relevant experimental protocols. Quantitative data are summarized in tabular format for ease of reference, and key processes are visualized through structured diagrams.

## Chemical Identity

- IUPAC Name: **1,3-diphenylurea**[4]
- Synonyms: N,N'-Diphenylurea, Carbanilide, DPU[1]
- CAS Number: 102-07-8
- Molecular Formula:  $C_{13}H_{12}N_2O$

- Molecular Weight: 212.25 g/mol
- Appearance: White to off-white crystalline solid or powder.

## Physicochemical Properties

The physical and chemical properties of **1,3-Diphenylurea** are crucial for its handling, application, and synthesis. These properties are summarized in the tables below.

## Data Presentation

Table 1: General Physicochemical Properties of **1,3-Diphenylurea**

Property	Value	References
Melting Point	237 - 241 °C	
Boiling Point	262 °C (decomposes)	
Density	1.239 - 1.320 g/cm <sup>3</sup>	
pKa (Predicted)	14.15 ± 0.70	
LogP	2.97 - 3.00	
Crystal System	Orthorhombic	

Table 2: Solubility of **1,3-Diphenylurea**

Solvent	Solubility	References
Water	Insoluble / Sparingly soluble (<0.1 mg/mL)	
Ethanol	Moderately soluble	
Methanol	Soluble / Moderately soluble	
DMSO	Soluble (~30 mg/mL)	
Dimethylformamide	Soluble (~30 mg/mL)	
Pyridine	Soluble (50 mg/mL)	
Acetone	Soluble (used for spill cleanup)	
Aqueous Buffers	Sparingly soluble (requires pre-dissolving in DMSO)	

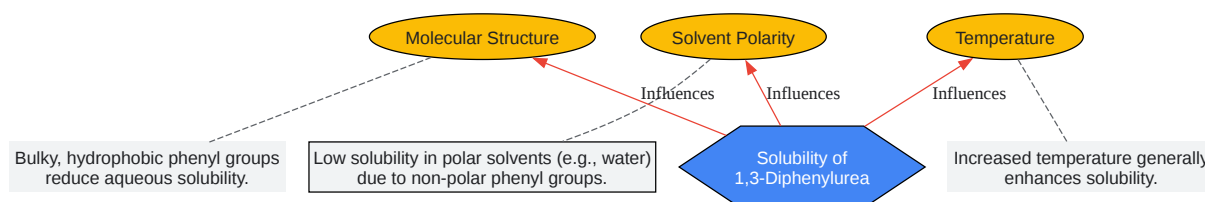
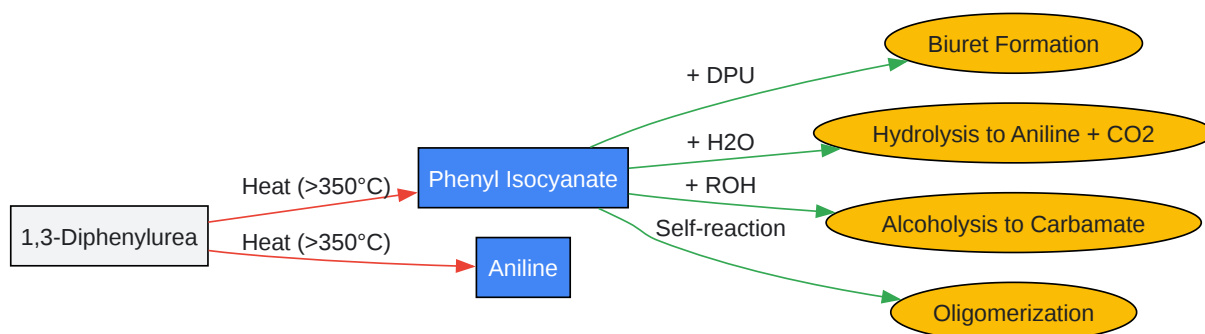
Table 3: Spectroscopic Data for **1,3-Diphenylurea**

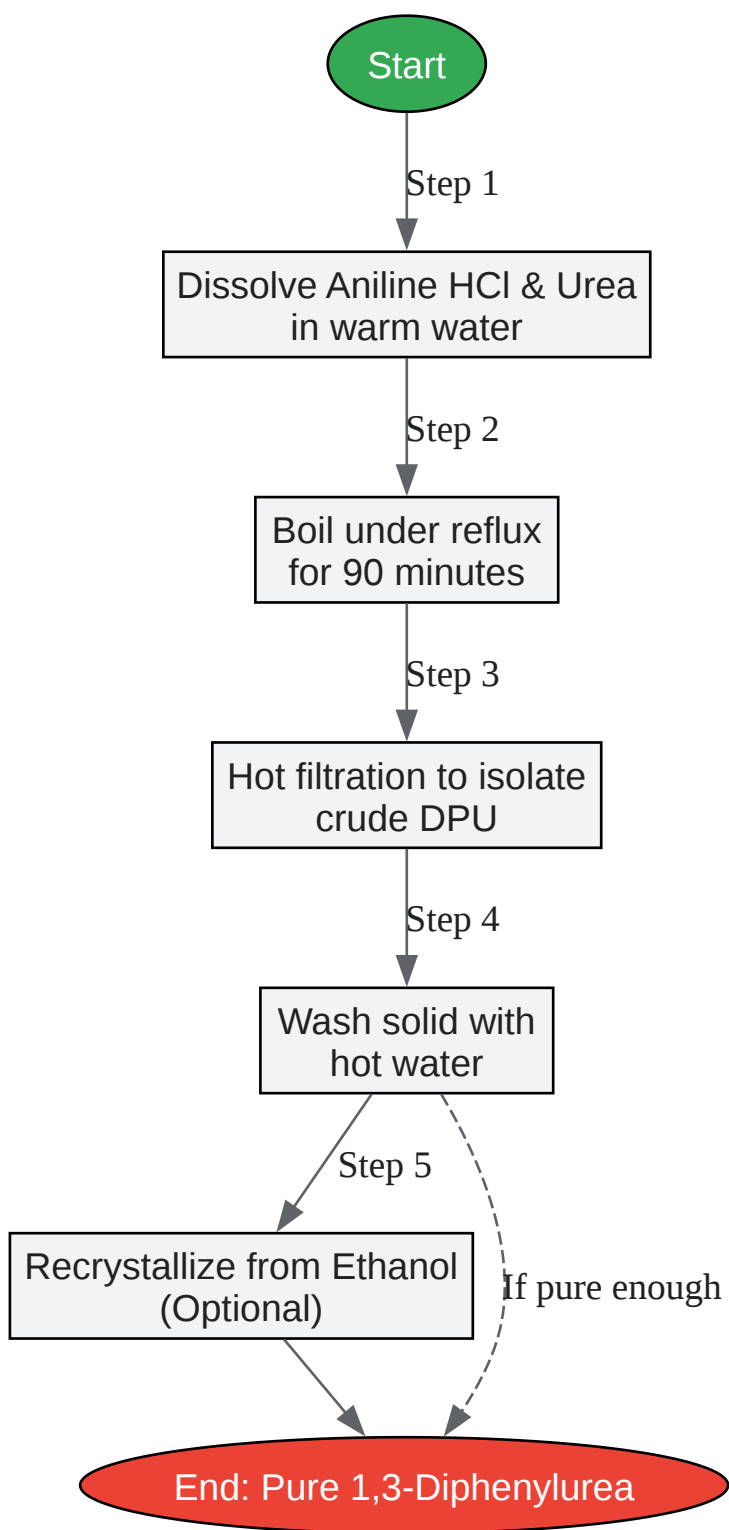
Technique	Key Data	References
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 8.65 (s, 2H, NH), 7.45 (d, 4H), 7.28 (t, 4H), 6.96 (t, 2H)	
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	δ 153.0, 140.2, 129.3, 122.3, 118.7	
UV/Vis (λ <sub>max</sub> )	257 nm	
Infrared (IR)	Key bands correspond to N-H and C=O stretching	

## Reactivity and Stability

- Amide Reactivity: As an amide, **1,3-Diphenylurea** is a very weak base. It can react with strong bases to form salts and can be converted to the corresponding nitrile upon reaction with dehydrating agents.

- **Thermal Decomposition:** At elevated temperatures ( $>350\text{ }^{\circ}\text{C}$ ), **1,3-Diphenylurea** decomposes to produce phenyl isocyanate and aniline. The reactive phenyl isocyanate can undergo several secondary reactions, including hydrolysis, alcoholysis, or self-polymerization.
- **Stability:** The compound is stable under normal conditions but is incompatible with strong oxidizing agents. It should be stored in a dry, room-temperature environment, and some sources recommend refrigeration.





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